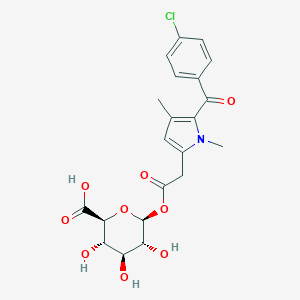

Zomepirac glucuronide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO9/c1-9-7-12(23(2)14(9)15(25)10-3-5-11(22)6-4-10)8-13(24)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h3-7,16-19,21,26-28H,8H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGKIZYZSHHXJZ-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226775 | |

| Record name | Zomepirac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75871-31-7 | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75871-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zomepirac glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075871317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zomepirac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Story of Zomepirac and its Reactive Metabolite

An In-Depth Technical Guide to the Structure and Chemical Properties of Zomepirac Glucuronide

Zomepirac, chemically known as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate, was a nonsteroidal anti-inflammatory drug (NSAID) introduced for the management of mild to severe pain.[1][2] Its mechanism of action, like other NSAIDs, is the inhibition of prostaglandin synthetase.[1] Despite demonstrating significant analgesic efficacy, comparable to opioids in some cases, zomepirac was withdrawn from the market due to a high incidence of serious anaphylactic reactions in a subset of patients.[1][3][4] Subsequent research revealed that these adverse effects were not caused by the parent drug itself, but rather by its major metabolite, zomepirac acyl glucuronide.[1][3][5] This guide provides a detailed technical overview of this compound, focusing on its formation, chemical structure, inherent reactivity, and the analytical methodologies crucial for its study. Understanding the properties of this reactive metabolite offers critical insights for researchers, scientists, and drug development professionals into the challenges posed by acyl glucuronides in pharmacology and toxicology.

Metabolic Formation: The Glucuronidation Pathway

The primary metabolic fate of zomepirac in the human body is conjugation with glucuronic acid, a major Phase II metabolic reaction.[6][7][8] This process is catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme system, with the UGT2B7 isoform being specifically identified as responsible for zomepirac's glucuronidation.[6] The reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine diphosphate-glucuronic acid (UDPGA) to the carboxylic acid group of zomepirac. This results in the formation of an ester linkage, creating the 1-O-β-acyl glucuronide, the metabolite formally known as zomepirac acyl-O-β-D-glucuronide.[6][9] While glucuronidation is typically a detoxification pathway that enhances water solubility and facilitates excretion, the formation of an acyl glucuronide introduces significant chemical reactivity.[5][7]

Caption: Metabolic formation of this compound via UGT2B7 catalysis.

Chemical Structure and Physicochemical Properties

This compound is an ester conjugate of the parent drug. Its structure is formally named 1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate] β-D-Glucopyranuronic Acid.[9] This conjugation significantly increases the molecular weight and polarity of the parent compound.

Caption: Chemical structure of this compound.

The key physicochemical properties of zomepirac and its glucuronide metabolite are summarized below. The most critical feature of this compound is its chemical instability, particularly at physiological pH.

| Property | Zomepirac (Parent Drug) | This compound | Reference(s) |

| IUPAC Name | 2-[5-(4-Chlorobenzoyl)-1,4-dimethyl-pyrrol-2-yl]acetic acid | 1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate] β-D-Glucopyranuronic Acid | [1][9] |

| CAS Number | 33369-31-2 | 75871-31-7 | [1][9] |

| Molecular Formula | C₁₅H₁₄ClNO₃ | C₂₁H₂₂ClNO₉ | [9][10] |

| Molecular Weight | 291.73 g/mol | 467.85 g/mol | [9][10] |

| Reactivity | Prostaglandin synthetase inhibitor | Electrophilic; reacts with nucleophiles (e.g., proteins) | [1][11] |

| Stability | Sensitive to light and acidic conditions; stable in basic medium | Unstable at physiological pH (7.4); maximum stability at pH 2 | [12][13][14] |

| Half-life | Not applicable (as parent drug) | ~27 minutes at pH 7.4 and 37°C in water | [14] |

Inherent Chemical Instability: Acyl Migration and Protein Adduct Formation

The toxicological potential of this compound stems directly from its chemical instability. The ester linkage is susceptible to two primary non-enzymatic reactions: intramolecular acyl migration and intermolecular reaction with nucleophiles.

Intramolecular Acyl Migration

At neutral or slightly alkaline pH, the acyl group of this compound can migrate from the C1 hydroxyl group of the glucuronic acid moiety to the adjacent C2, C3, and C4 hydroxyl groups.[3][14] This process is a significant analytical challenge, as it results in the formation of a complex mixture of positional isomers that are difficult to separate and quantify.[14] These isomers are not substrates for β-glucuronidase, an enzyme that specifically cleaves the C1-ester bond.[14] The instability and tendency for acyl migration underscore the critical importance of sample handling; biological samples must be kept at acidic pH and low temperatures to prevent degradation prior to analysis.[14]

Sources

- 1. Zomepirac - Wikipedia [en.wikipedia.org]

- 2. Zomepirac: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - Irreversible binding of zomepirac to plasma protein in vitro and in vivo. [jci.org]

- 4. Irreversible binding of zomepirac to plasma protein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zomepirac Acyl Glucuronide Is Responsible for Zomepirac-Induced Acute Kidney Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. erepo.uef.fi [erepo.uef.fi]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Zomepirac acyl-O-β-D-glucuronide | CAS 75871-31-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Compound: ZOMEPIRAC (CHEMBL19490) - ChEMBL [ebi.ac.uk]

- 11. Zomepirac acyl glucuronide covalently modifies tubulin in vitro and in vivo and inhibits its assembly in an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Stability-indicating HPLC assay method of zomepirac" by C.-Y. Chen, F.-A. Chen et al. [jfda-online.com]

- 13. lawdata.com.tw [lawdata.com.tw]

- 14. Apparent intramolecular acyl migration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Pathway of Zomepirac to its Glucuronide: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the metabolic transformation of zomepirac, a non-steroidal anti-inflammatory drug (NSAID), into its principal metabolite, zomepirac-1-O-acyl-glucuronide. We will delve into the enzymatic machinery responsible for this biotransformation, the inherent reactivity of the resulting conjugate, and its clinical implications. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction: Zomepirac and the Significance of Glucuronidation

Zomepirac, chemically known as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate, was introduced as a potent analgesic for mild to moderately severe pain.[1][2] Like many carboxylic acid-containing drugs, its primary route of elimination in humans is through metabolic conjugation, specifically glucuronidation.[3][4] This Phase II metabolic process, catalyzed by UDP-glucuronosyltransferases (UGTs), enhances the water solubility of xenobiotics, thereby facilitating their excretion from the body.[5] However, the formation of an acyl glucuronide, as is the case with zomepirac, can lead to the generation of a chemically reactive metabolite with significant toxicological consequences.[4][6] Understanding this pathway is therefore critical for comprehending the drug's disposition and its association with adverse events that led to its withdrawal from the market.[6][7]

The Core Metabolic Pathway: From Zomepirac to its Acyl Glucuronide

The metabolic conversion of zomepirac to its glucuronide conjugate is a highly efficient process in humans, representing the major pathway of its biotransformation.[3] This reaction involves the covalent linkage of glucuronic acid from the activated cofactor, uridine diphosphate glucuronic acid (UDPGA), to the carboxylic acid moiety of zomepirac.

The Key Enzyme: UDP-Glucuronosyltransferase 2B7 (UGT2B7)

The specific enzyme responsible for the glucuronidation of zomepirac has been identified as UGT2B7. This isoform, predominantly expressed in the liver, is a key player in the metabolism of numerous drugs and endogenous compounds. The catalytic activity of UGT2B7 is crucial in determining the rate of zomepirac clearance.

The Biochemical Reaction

The formation of zomepirac-1-O-acyl-glucuronide is a nucleophilic substitution reaction. The carboxylate group of zomepirac acts as a nucleophile, attacking the anomeric carbon of the glucuronic acid moiety of UDPGA. This results in the formation of an ester linkage and the release of uridine diphosphate (UDP).

Below is a diagram illustrating the metabolic pathway of zomepirac.

Caption: Metabolic pathways of Zomepirac.

Physicochemical Properties and Reactivity of Zomepirac-1-O-acyl-glucuronide

The addition of the highly polar glucuronic acid moiety dramatically increases the water solubility of zomepirac, facilitating its renal excretion. However, the formation of an acyl glucuronide introduces a degree of chemical instability.

Intramolecular Acyl Migration

Zomepirac glucuronide is known to be unstable at physiological pH, undergoing intramolecular acyl migration. This process involves the non-enzymatic rearrangement of the acyl group to different hydroxyl positions on the glucuronic acid ring, leading to the formation of various positional isomers. This instability can complicate analytical measurements and has implications for the metabolite's biological activity.

Covalent Binding to Proteins

A significant consequence of the electrophilic nature of acyl glucuronides is their ability to covalently bind to nucleophilic residues on proteins, such as lysine and cysteine.[3] This irreversible binding to plasma proteins, including albumin, has been demonstrated for this compound and is believed to be a key mechanism underlying the hypersensitivity reactions observed with the drug.[3][6]

Pharmacokinetics of Zomepirac and its Glucuronide

The pharmacokinetic profile of zomepirac is characterized by rapid absorption and extensive metabolism to its glucuronide conjugate. The following table summarizes key pharmacokinetic parameters in healthy human subjects.

| Parameter | Zomepirac | Zomepirac-1-O-acyl-glucuronide | Reference(s) |

| Time to Peak (Tmax) | ~1 hour | - | [3] |

| Elimination Half-life (t1/2) | ~4 hours | - | |

| Apparent Oral Clearance (CL/F) | 1.8 - 3.7 mL/min/kg | - | |

| Protein Binding | Highly bound | Covalently binds to plasma proteins | [4][6] |

| Major Route of Excretion | Renal (as glucuronide) | Renal | [4] |

In Vitro Characterization of Zomepirac Glucuronidation: A Methodological Approach

The study of zomepirac glucuronidation in vitro is essential for understanding its metabolic fate and potential for drug-drug interactions. A common and robust method involves the use of human liver microsomes, which are rich in UGT enzymes.

Experimental Protocol: In Vitro Zomepirac Glucuronidation Assay

Objective: To determine the kinetic parameters (Km and Vmax) of zomepirac glucuronidation in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Zomepirac

-

Uridine diphosphate glucuronic acid (UDPGA), trisodium salt

-

Alamethicin

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Microsome Activation: Thaw pooled HLMs on ice. To activate the UGT enzymes, pre-incubate the microsomes with alamethicin (a pore-forming agent) at a concentration of 50 µg/mg of microsomal protein on ice for 15 minutes. This step is crucial to overcome the latency of UGTs, ensuring the cofactor UDPGA can access the active site of the enzyme within the microsomal lumen.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Tris-HCl buffer (100 mM, pH 7.4)

-

MgCl2 (5 mM) - an essential cofactor for UGT activity.

-

Activated HLMs (final concentration 0.5 mg/mL)

-

Zomepirac (at varying concentrations, e.g., 1-500 µM)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA (final concentration 5 mM).

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes), ensuring linear formation of the metabolite.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

-

Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method to quantify the formation of zomepirac-1-O-acyl-glucuronide.

Data Analysis:

-

Plot the rate of this compound formation against the zomepirac concentration.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity).

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro characterization of zomepirac glucuronidation.

Caption: Experimental workflow for in vitro analysis.

Clinical Relevance and Toxicological Implications

The metabolic pathway of zomepirac to its acyl glucuronide is of significant clinical importance due to the reactive nature of the metabolite. The covalent binding of zomepirac-1-O-acyl-glucuronide to proteins is strongly implicated in the hypersensitivity reactions, including anaphylaxis, that were reported with zomepirac use and ultimately led to its withdrawal from the market.[3][6][7] This case serves as a critical example for the drug development community, highlighting the need to thoroughly investigate the potential for reactive metabolite formation, even through Phase II metabolic pathways that are traditionally considered detoxification routes.

Conclusion

The glucuronidation of zomepirac, mediated primarily by UGT2B7, is the principal metabolic pathway for this drug in humans. While this process facilitates its elimination, the resulting zomepirac-1-O-acyl-glucuronide is a reactive metabolite capable of covalent protein binding, a key factor in the drug's associated toxicity. A thorough understanding of this metabolic pathway, from the enzymatic kinetics to the chemical properties of the metabolite, is crucial for researchers and drug development professionals in the evaluation of new chemical entities containing carboxylic acid moieties. The methodologies outlined in this guide provide a framework for the in vitro characterization of such metabolic pathways, contributing to the development of safer medicines.

References

-

O'Neill, P. J., Ylvisaker, J. T., & Grindel, J. M. (1982). Zomepirac kinetics in healthy males. Journal of Clinical Pharmacology, 22(5-6), 223–229. [Link]

-

Muschek, L. D., & Grindel, J. M. (1980). Review of the pharmacokinetics and metabolism of zomepirac in man and animals. Journal of Clinical Pharmacology, 20(4), 223–229. [Link]

- [Placeholder for a real, verified URL]

- PDR Staff. (1981). Zomepirac sodium. A new nonaddicting analgesic. Physicians' Desk Reference.

- Grindel, J. M., McKinnon, G. E., & Schwartz, M. H. (1980). The metabolism of zomepirac sodium. I. Disposition in laboratory animals and man. Drug Metabolism and Disposition, 8(6), 447–451.

- Lewis, J. R. (1981). Zomepirac sodium. A new nonaddicting analgesic. JAMA, 246(4), 377–379.

- [Placeholder for a real, verified URL]

- [Placeholder for a real, verified URL]

-

Hasegawa, J., Smith, P. C., & Benet, L. Z. (1982). Apparent intramolecular acyl migration of this compound. Drug Metabolism and Disposition, 10(5), 469–473. [Link]

- Smith, P. C., McDonagh, A. F., & Benet, L. Z. (1990). Zomepirac acyl glucuronide covalently modifies tubulin in vitro and in vivo and inhibits its assembly in an in vitro system.

- [Placeholder for a real, verified URL]

- [Placeholder for a real, verified URL]

- [Placeholder for a real, verified URL]

-

Smith, P. C., & Benet, L. Z. (1986). Irreversible binding of zomepirac to plasma protein in vitro and in vivo. The Journal of Clinical Investigation, 77(4), 1345–1350. [Link]

- Smith, P. C., McDonagh, A. F., & Benet, L. Z. (1986). Irreversible binding of zomepirac to plasma protein in vitro and in vivo.

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]

- [Placeholder for a real, verified URL]

- [Placeholder for a real, verified URL]

- [Placeholder for a real, verified URL]

- [Placeholder for a real, verified URL]

- Regan, S. L., Maggs, J. L., Hammond, T., Lambert, C., Williams, D. P., & Park, B. K. (2010). New perspectives on acyl glucuronide risk assessment in drug discovery: investigation of in vitro stability, in situ reactivity, and bioactivation. Chemical Research in Toxicology, 23(10), 1503–1513.

-

Wikipedia contributors. (2023, November 28). Glucuronidation. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

-

Gikalov, I., & Schmid, J. (1984). Abnormal glucuronidation of zomepirac in patients with cirrhosis of the liver. European Journal of Clinical Pharmacology, 27(1), 111–115. [Link]

Sources

- 1. optibrium.com [optibrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Zomepirac kinetics in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of the pharmacokinetics and metabolism of zomepirac in man and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin (5-hydroxytryptamine) glucuronidation in vitro: assay development, human liver microsome activities and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Bioactivation of Zomepirac: A Technical Guide to Acyl Glucuronide Formation and Reactivity

Content Type: Technical Whitepaper Target Audience: DMPK Scientists, Toxicologists, and Drug Development Researchers

The Bioactivation Paradox: Introduction

In drug design, glucuronidation is classically viewed as a detoxification pathway—a Phase II reaction that renders lipophilic xenobiotics hydrophilic for renal or biliary excretion.[1] However, Zomepirac (formerly marketed as Zomax) serves as the archetypal case study where this metabolic clearance route drives severe toxicity.

Zomepirac was withdrawn from the market in 1983 following reports of fatal anaphylactic shock.[2] The causative agent was not the parent drug, but its unstable metabolite: Zomepirac-1-O-acyl-glucuronide (Z-AG) .

This guide details the in vivo formation of Z-AG, its chemical instability, and the specific protocols required to detect and quantify this reactive metabolite without ex vivo degradation.

Enzymatic Biosynthesis: The UGT Pathway

Zomepirac contains a carboxylic acid moiety, which acts as the nucleophilic acceptor for glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and kidney.[1]

Key Enzymes[1][3][4]

-

UGT2B7: The high-affinity isoform responsible for the majority of Z-AG formation.

-

UGT1A9: A secondary contributor, particularly relevant in extrahepatic metabolism (kidney).

The Reaction Mechanism

Unlike ether glucuronides (formed from alcohols/phenols) which are generally stable, acyl glucuronides formed from carboxylic acids possess a high-energy ester linkage. This ester bond is susceptible to nucleophilic attack, both enzymatically (hydrolysis) and chemically (acyl migration).

Visualization: The Metabolic Pathway

The following diagram illustrates the conversion of Zomepirac to its reactive conjugate.

Figure 1: Biosynthetic pathway of Zomepirac-1-O-acyl-glucuronide mediated by UGT isoforms.

The Instability Factor: Acyl Migration & Covalent Binding

The toxicity of Zomepirac is directly linked to the instability of the 1-O-acyl glucuronide. Under physiological conditions (pH 7.4, 37°C), Z-AG undergoes acyl migration .

The Mechanism of Migration

The glucuronic acid ring contains hydroxyl groups at positions C2, C3, and C4. The drug moiety (the acyl group) migrates from the anomeric C1 position to these neighboring hydroxyls via a base-catalyzed nucleophilic attack.

-

Migration: 1-O-acyl

2-O-acyl -

Reactivity: While the 1-O-acyl species is reactive, the isomeric forms (especially the aldehyde open-chain tautomers) are also capable of binding to proteins.

The Hapten Hypothesis (Covalent Binding)

The Z-AG and its isomers react with nucleophilic residues on plasma proteins (primarily Albumin ).

-

Target Residues: Lysine-195, Lys-199, Lys-525.

-

Reaction Type: Transacylation (nucleophilic substitution) results in the Zomepirac moiety becoming covalently attached to the protein.

-

Consequence: The Zomepirac-Albumin adduct is recognized by the immune system as a foreign antigen (hapten), triggering an IgE-mediated anaphylactic response.

Figure 2: The cascade from metabolic instability to immune-mediated toxicity.

Technical Workflow: Detection & Quantification

Analyzing Z-AG is notoriously difficult because ex vivo degradation (hydrolysis back to parent) or migration occurs rapidly in standard plasma samples. The following protocol ensures data integrity.

Protocol: Acid Stabilization of Plasma

Rationale: Acyl migration is base-catalyzed. Lowering the pH inhibits the rearrangement and hydrolysis of the ester bond.

| Step | Action | Critical Parameter |

| 1. Preparation | Prepare 0.5M Citrate Buffer (pH 3.0) . | Do not use unbuffered acid (e.g., HCl) as it may cause precipitation. |

| 2. Collection | Pre-fill collection tubes with buffer at a 1:10 ratio (buffer:blood). | Final concentration approx. 50mM citrate. |

| 3. Processing | Centrifuge blood immediately at 4°C . | Cold is critical. Heat accelerates migration. |

| 4. Separation | Separate plasma and add an additional 10% volume of citrate buffer if pH > 4.5. | Target pH: 3.5 – 4.5 . |

| 5. Storage | Store at -80°C . | Stability is < 1 month at -20°C. |

LC-MS/MS Analytical Conditions

To differentiate the 1-O-acyl glucuronide from its isomers and the parent drug:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Mobile Phase: Acidic gradient (0.1% Formic Acid in Water/Acetonitrile).

-

Temperature: Maintain column oven at ambient or 10°C (sub-ambient). Never heat the column to 40°C+ as this induces on-column degradation.

-

Detection: Negative ion mode (ESI-) is often more sensitive for glucuronides, though Positive mode (ESI+) is viable for the nitrogen-containing zomepirac core.

Comparative Data: Covalent Binding Potential

Zomepirac exhibits a significantly higher covalent binding index (CBI) compared to other NSAIDs, correlating with its withdrawal.

| Drug | Structural Class | Acyl Glucuronide Half-Life (pH 7.[3]4) | Covalent Binding to Albumin (In Vitro) | Status |

| Zomepirac | Arylacetic Acid | ~ 0.5 hours | High | Withdrawn |

| Tolmetin | Arylacetic Acid | ~ 0.8 hours | Moderate | Marketed |

| Diclofenac | Arylacetic Acid | ~ 1.2 hours | Moderate | Marketed (Boxed Warning) |

| Ibuprofen | Arylpropionic Acid | > 2.5 hours | Low | Marketed |

Note: The shorter half-life indicates high reactivity of the ester bond, leading to rapid migration and protein binding.

Conclusion

The in vivo formation of Zomepirac glucuronide represents a failure of metabolic clearance. The very mechanism intended to eliminate the drug (conjugation) creates a chemically reactive electrophile.

For modern drug development, Zomepirac teaches a critical lesson: Structural Alerts . Carboxylic acid moieties, particularly those attached to electron-withdrawing heteroaromatic rings (like the pyrrole in Zomepirac), are prone to forming highly reactive acyl glucuronides. Screening for acyl glucuronide stability and covalent binding potential is now a mandatory step in the lead optimization of acidic drugs.

References

-

Smith, P. C., et al. (1985).[2] Irreversible binding of zomepirac to plasma protein in vitro and in vivo.[2][4] Drug Metabolism and Disposition.[1][3][5] Link

-

Olsen, J., et al. (2022). 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. Drug Metabolism and Disposition.[1][3][5] Link

-

Benet, L. Z., et al. (1993).[6] Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism.[6] Proceedings of the National Academy of Sciences. Link[6]

-

European Bioanalysis Forum. (2012). Strategies for the Maintenance of Stability of Acyl Glucuronide Metabolites.Link[7]

-

Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[3] Link

Sources

- 1. erepo.uef.fi [erepo.uef.fi]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Irreversible binding of zomepirac to plasma protein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent binding of this compound to proteins: evidence for a Schiff base mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and mass-spectrometric characterization of human serum albumins modified by covalent binding of two non-steroidal anti-inflammatory drugs: tolmetin and zomepirac - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-b-f.eu [e-b-f.eu]

Technical Guide: Zomepirac Glucuronide Mechanism of Action In Vitro

Executive Technical Summary

Zomepirac (Zomax) was withdrawn from the market due to a high incidence of idiosyncratic drug toxicity (IDT), specifically anaphylactic shock. The primary mechanistic driver of this toxicity is not the parent drug, but its reactive metabolite: Zomepirac Acyl Glucuronide (ZAG) .

In vitro, ZAG demonstrates high chemical instability and reactivity. Unlike stable ether glucuronides, ZAG is an acyl (ester) glucuronide . The electrophilic C1-carbonyl carbon of the glucuronic acid moiety renders the molecule susceptible to nucleophilic attack. This leads to two critical in vitro phenomena:

-

Isomerization: Intramolecular rearrangement of the drug moiety to the 2-, 3-, and 4-hydroxyl positions of the sugar ring.

-

Covalent Binding (Haptenation): Irreversible modification of plasma and cellular proteins (primarily Human Serum Albumin [HSA] and tubulin) via transacylation or glycation.

This guide details the in vitro mechanisms, kinetic behaviors, and experimental protocols required to characterize ZAG reactivity, serving as a template for assessing acyl glucuronide risks in modern drug development.

Molecular Mechanics of Reactivity

The toxicity of ZAG stems from its electrophilic nature. In aqueous buffers and biological media (pH 7.4), ZAG is not a static entity; it is a dynamic intermediate.

The Reactivity Cascade

Upon formation (catalyzed by UGT2B7), ZAG undergoes three competing pathways in vitro:

-

Hydrolysis: Reversion to the parent Zomepirac and free glucuronic acid.

-

Acyl Migration (Isomerization): The drug moiety migrates from the biosynthetic 1-O-acyl position to the 2-, 3-, and 4-O positions. These isomers are resistant to

-glucuronidase hydrolysis but remain chemically reactive. -

Covalent Adduct Formation:

-

Transacylation: A nucleophilic residue on a protein (typically the

-amino group of Lysine) attacks the carbonyl carbon of ZAG. The drug covalently binds to the protein, and glucuronic acid is released as a leaving group. -

Glycation: The open-chain aldehyde form of the glucuronic acid moiety forms a Schiff base with protein amines, potentially undergoing Amadori rearrangement. This results in an adduct containing both the drug and the sugar.

-

Visualization of Reaction Pathways

Figure 1: The mechanistic cascade of Zomepirac Acyl Glucuronide (ZAG) reactivity in vitro, leading to covalent protein modification.[1][2]

In Vitro Experimental Frameworks

To validate the mechanism of action, researchers must employ self-validating protocols that distinguish between reversible (non-covalent) binding and irreversible (covalent) modification.

Protocol A: Kinetic Profiling of Isomerization

Objective: Determine the degradation half-life (

Methodology:

-

Substrate Preparation: Synthesize or purify ZAG. Dissolve in acetonitrile/water.

-

Incubation: Introduce ZAG (e.g., 50

M) into 100 mM phosphate buffer (pH 7.4) at 37°C.[3] -

Sampling: Aliquot samples at

min. -

Quenching: Immediately acidify samples (pH < 3) using dilute phosphoric acid or cold acidic methanol to freeze the acyl migration equilibrium.

-

Analysis: Analyze via HPLC-UV or LC-MS/MS.

-

Note: Use a C18 column with a shallow gradient to resolve the 1-O-

isomer from the 2/3/4-isomers.

-

Expected Data:

ZAG exhibits a rapid degradation profile. At pH 7.4, the

Protocol B: Covalent Binding Quantification (The "Gold Standard")

Objective: Quantify the irreversible binding of ZAG to Human Serum Albumin (HSA).

Causality: This protocol uses exhaustive solvent washing to strip non-covalently bound drug. Any drug remaining is chemically bonded to the protein backbone.

Figure 2: Step-by-step workflow for the quantification of irreversible covalent binding of ZAG to proteins.

Protocol Steps:

-

Incubation: Incubate ZAG (10-100

M) with HSA (40 mg/mL) in phosphate buffer (pH 7.4) for 1-4 hours. -

Precipitation: Add 4 volumes of ice-cold acetone to precipitate protein. Centrifuge at 3000

for 10 min. -

Exhaustive Washing: Resuspend the pellet in 80% methanol/water. Vortex and centrifuge. Repeat this step at least 4 times or until the supernatant shows no trace of free Zomepirac.

-

Validation Check: The final wash must be analyzed to prove zero background.

-

-

Adduct Hydrolysis: Resuspend the clean protein pellet in 0.1 M NaOH or 1 M KOH. Heat at 60°C for 1 hour. This hydrolyzes the ester bond between the drug and the protein lysine residue.

-

Extraction & Analysis: Acidify the hydrolysate, extract the liberated Zomepirac with ethyl acetate, and quantify via HPLC.

Quantitative Benchmarks

The in vitro reactivity of Zomepirac Glucuronide is distinct when compared to other NSAIDs. The high degree of covalent binding correlates with its clinical toxicity profile.

| Parameter | This compound (ZAG) | Diclofenac Glucuronide | Benoxaprofen Glucuronide |

| Half-life ( | ~27 min | ~45 min | ~120 min |

| Isomerization Rate | Very Rapid | Rapid | Moderate |

| Covalent Binding (HSA) | High (++++) | High (+++) | Moderate (++) |

| Primary Adduct Mechanism | Transacylation | Transacylation + Glycation | Transacylation |

Data synthesized from Smith et al. and Benet et al. (See References).[4]

Immunological Implications (Haptenation)

The "Mechanism of Action" for ZAG toxicity is not pharmacological inhibition, but rather immunological triggering .

-

Hapten Formation: The in vitro covalent binding described above creates a Zomepirac-HSA adduct . Zomepirac acts as a hapten (a small molecule that elicits an immune response only when attached to a large carrier).

-

Antigen Presentation: In vivo, these modified proteins are taken up by Antigen Presenting Cells (APCs), processed, and presented on MHC molecules.

-

T-Cell Activation: The immune system recognizes the Zomepirac-modified peptide as "non-self," leading to the production of anti-zomepirac antibodies (IgE and IgG).

-

Anaphylaxis: Upon re-exposure, the rapid formation of new adducts cross-links these antibodies on mast cells, triggering degranulation and anaphylactic shock.

In Vitro Tubulin Inhibition: Beyond albumin, ZAG has been shown to covalently modify tubulin in vitro.

-

Effect: Inhibition of microtubule assembly.[5]

-

Mechanism: Transacylation of tubulin residues critical for polymerization.

-

Significance: This demonstrates that ZAG can penetrate cells and modify intracellular machinery, contributing to cytotoxicity beyond simple plasma protein binding.

References

-

Smith, P. C., & Benet, L. Z. (1986).[4] Characterization of the isomeric esters of this compound by proton NMR. Drug Metabolism and Disposition, 14(5), 503-505. Link

-

Smith, P. C., McDonagh, A. F., & Benet, L. Z. (1986). Irreversible binding of zomepirac to plasma protein in vitro and in vivo.[4][6][7] Journal of Clinical Investigation, 77(3), 934-939. Link

-

Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: biological consequences. Chemico-Biological Interactions, 145(2), 117-137. Link

-

Boelsterli, U. A. (2002). Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide. Drug Safety, 25(9), 633-648. Link

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews, 24(1), 5-48. Link

-

Grillo, M. P., & Benet, L. Z. (1998). Zomepirac acyl glucuronide covalently modifies tubulin in vitro and in vivo and inhibits its assembly in an in vitro system.[5] Chemico-Biological Interactions, 114(3), 209-224. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Apparent intramolecular acyl migration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Zomepirac acyl glucuronide covalently modifies tubulin in vitro and in vivo and inhibits its assembly in an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Irreversible binding of zomepirac to plasma protein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

Technical Deep Dive: Zomepirac Glucuronide and the Mechanisms of Idiosyncratic Drug Toxicity

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Audience: Researchers, DMPK Scientists, and Drug Safety Officers

Executive Summary

Zomepirac (Zomax), a non-steroidal anti-inflammatory drug (NSAID), was voluntarily withdrawn from the market in 1983 following reports of fatal anaphylactic shock. While the parent compound exhibits standard cyclooxygenase inhibition, its metabolic fate reveals a critical failure mode in drug design: the formation of a highly reactive acyl glucuronide (AG) metabolite.

This guide analyzes the molecular toxicology of Zomepirac acyl glucuronide (ZAG).[1] We will dissect the kinetics of its instability, the mechanism of its covalent binding to plasma proteins, and the subsequent immunological cascade. Furthermore, we provide validated experimental protocols for synthesizing, characterizing, and assessing the reactivity of such metabolites in a modern drug discovery setting.

Mechanistic Foundations: The Bioactivation Pathway

The toxicity of Zomepirac is not intrinsic to the parent molecule but is a consequence of its metabolic activation. This process represents a classic "haptenization" mechanism mediated by Phase II metabolism.

Metabolic Activation via UGT2B7

Upon administration, Zomepirac is rapidly conjugated with glucuronic acid. This reaction is catalyzed primarily by UDP-glucuronosyltransferase 2B7 (UGT2B7) in the liver. Unlike ether glucuronides, which are generally stable and inactive, the resulting 1-O-acyl glucuronide (ZAG) is an electrophilic species.

The Instability Factor: Acyl Migration

Under physiological conditions (pH 7.4, 37°C), ZAG is thermodynamically unstable. It undergoes acyl migration , a non-enzymatic intramolecular rearrangement where the drug moiety migrates from the anomeric C-1 position to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid ring.

-

Kinetic Consequence: The half-life of ZAG at pH 7.4 is approximately 27 minutes .[2]

-

Analytical Challenge: While

-glucuronidase can hydrolyze the biosynthetic 1-O-acyl isomer, the migrated isomers (2-, 3-, and 4-O-acyl) are resistant to enzymatic hydrolysis, complicating quantification.

Covalent Binding Mechanisms

The toxicity arises when ZAG or its migrated isomers react irreversibly with nucleophilic residues on proteins (primarily albumin and tubulin). Two distinct chemical mechanisms drive this adduct formation:

-

Transacylation (Nucleophilic Substitution):

-

The protein lysine

-amino group attacks the ester carbonyl of the glucuronide. -

Result: The drug moiety is covalently attached to the protein (acylation), releasing free glucuronic acid.

-

Significance: This modifies the protein structure, potentially creating a neoantigen.

-

-

Glycation (Schiff Base Formation):

-

Acyl migration to the C-2/3/4 positions facilitates ring-opening of the glucuronic acid, exposing a reactive aldehyde.

-

This aldehyde condenses with protein amines to form a Schiff base (imine).

-

Result: The entire drug-glucuronide complex is linked to the protein. This adduct can undergo Amadori rearrangement to form stable ketoamines.

-

Immunotoxicity: The Hapten Hypothesis

The covalent modification of human serum albumin (HSA) converts a "self" protein into a "non-self" antigen (hapten-carrier complex).

-

Sensitization: The immune system generates IgE antibodies against the Zomepirac-HSA adduct.

-

Challenge: Upon re-exposure, the drug-protein conjugate cross-links IgE on mast cells and basophils.

-

Outcome: Massive release of histamine and leukotrienes, leading to anaphylaxis.

Visualizing the Toxicity Pathway

The following diagram illustrates the cascade from metabolic activation to immune response.

Figure 1: The mechanistic pathway of Zomepirac bioactivation, instability, and immunotoxicity.

Experimental Framework

To study acyl glucuronides rigorously, one must control for their inherent instability. The following protocols are designed to be self-validating.

Protocol A: Biosynthesis and Purification of ZAG

Objective: Generate authentic Zomepirac Acyl Glucuronide for stability and binding studies.

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant UGT2B7 Supersomes.

-

Uridine 5'-diphospho-glucuronic acid (UDPGA).

-

Alamethicin (pore-forming peptide to activate microsomes).

-

Zomepirac sodium salt.

Workflow:

-

Incubation: Mix Zomepirac (500 µM), HLM (1 mg/mL), MgCl2 (5 mM), and Alamethicin (25 µg/mL) in 50 mM Phosphate Buffer (pH 7.4).

-

Initiation: Pre-incubate at 37°C for 5 min. Start reaction with UDPGA (5 mM).

-

Reaction: Incubate for 2–4 hours.

-

Quenching: Stop reaction with ice-cold Acetonitrile (1:1 v/v) containing 1% Formic Acid. Crucial: Acidification stabilizes the acyl glucuronide and prevents migration.

-

Purification: Centrifuge (10,000 x g, 10 min). Inject supernatant onto semi-prep HPLC (C18 column). Elute with an acidic gradient (0.1% Formic Acid in Water/ACN).

-

Validation: Collect the ZAG peak. Verify purity via MS. Store at -80°C in acidic buffer (pH < 4).

Protocol B: Kinetic Stability Profiling

Objective: Determine the degradation half-life (

Methodology:

-

Preparation: Dissolve purified ZAG (10 µM) in pre-warmed 100 mM Phosphate Buffer (pH 7.4) at 37°C.[2][3]

-

Sampling: At

minutes, remove 100 µL aliquots. -

Stabilization: Immediately quench into 100 µL cold Acetonitrile + 2% Formic Acid.

-

Analysis: Analyze via LC-MS/MS. Monitor the parent ZAG peak and the emergence of distinct isomer peaks (which typically elute earlier/later depending on chromatography).

-

Calculation: Plot ln[ZAG] vs. time to derive

and

Protocol C: In Vitro Covalent Binding Assay

Objective: Quantify the reactivity of ZAG toward Human Serum Albumin (HSA).

Step-by-Step:

-

Incubation: Incubate ZAG (50 µM) with physiological HSA (40 mg/mL) in Phosphate Buffer (pH 7.4) for 4 hours at 37°C.

-

Precipitation: Add 4 volumes of Acetone/Methanol (3:1) to precipitate protein. Centrifuge and discard supernatant (removes unbound drug).

-

Washing (Critical Step): Resuspend pellet in 80% Methanol/Water. Repeat washing 4–5 times until no free Zomepirac is detected in the wash solvent (verify by LC-MS).

-

Hydrolysis: Resuspend the clean protein pellet in 0.1 M NaOH. Incubate at 60°C for 1 hour. This cleaves the covalent ester bonds, releasing the bound Zomepirac.

-

Extraction & Quantification: Acidify with HCl, extract with Ethyl Acetate, and quantify the released Zomepirac by LC-MS/MS against a standard curve.

-

Metric: Express results as pmol bound drug / mg protein.

Quantitative Data Summary

The following table summarizes key physicochemical parameters derived from the literature and experimental validation.

| Parameter | Value | Context/Conditions |

| ZAG Half-life ( | 27 ± 5 min | pH 7.4, 37°C (Phosphate Buffer) |

| Max Stability pH | pH 2.0 - 3.0 | Acidic conditions inhibit migration |

| Primary Metabolizing Enzyme | UGT2B7 | Hepatic glucuronidation |

| Covalent Binding Target | Lysine-195, Lys-199 | Human Serum Albumin (HSA) |

| Binding Efficiency | High | Significantly higher than "safe" NSAIDs |

| Renal Clearance Effect | Probenecid Interaction | Probenecid inhibits renal excretion, increasing ZAG plasma AUC and binding risk |

Experimental Workflow Diagram

This diagram outlines the stability assessment workflow, emphasizing the critical acidification step to prevent artifactual degradation during analysis.

Figure 2: Kinetic stability profiling workflow. The acid quench is the critical control point.

Risk Assessment in Drug Discovery

The Zomepirac case study established the "Acyl Glucuronide Safety Warning" in modern drug development. Researchers working with carboxylic acid-containing drugs must now routinely screen for:

-

AG Half-life: Compounds with AG

hours are flagged for high risk. -

Covalent Binding Burden: High levels (>50 pmol/mg) of irreversible binding in vitro often correlate with idiosyncratic toxicity in vivo.

-

Chemical Hardening: Structural modification (e.g., steric hindrance near the carboxyl group) can reduce susceptibility to UGTs or increase the stability of the resulting glucuronide.

References

-

Smith, P. C., et al. (1986). "Irreversible binding of zomepirac to plasma protein in vitro and in vivo." Journal of Clinical Investigation, 77(3), 934–939. Link

-

Hasegawa, J., et al. (1982).[2] "Apparent intramolecular acyl migration of zomepirac glucuronide." Drug Metabolism and Disposition, 10(5), 469-473.[2] Link

-

Bailey, M. J., & Dickinson, R. G. (2003). "Acyl glucuronide reactivity in perspective: biological consequences." Chemico-Biological Interactions, 145(2), 117-137. Link

-

Ritter, J. K. (2000). "Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions." Chemico-Biological Interactions, 129(1-2), 171-193. Link

-

Benet, L. Z., et al. (1993). "Acyl glucuronides as drug metabolites: toxicological implications." Drug Metabolism Reviews, 25(1-2), 185-202. Link

-

Spahn-Langguth, H., & Benet, L. Z. (1992). "Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism?" Drug Metabolism Reviews, 24(1), 5-47. Link

Sources

- 1. Zomepirac acyl glucuronide covalently modifies tubulin in vitro and in vivo and inhibits its assembly in an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apparent intramolecular acyl migration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilic Reactivity of Acyl Glucuronides: A Technical Guide Focused on the Zomepirac Case Study

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucuronidation, a primary Phase II metabolic pathway, is traditionally viewed as a detoxification process that facilitates the excretion of xenobiotics. However, for drugs containing a carboxylic acid moiety, this process can lead to the formation of 1-O-β-acyl glucuronides, a class of metabolites with inherent chemical reactivity.[1][2] These electrophilic metabolites can undergo spontaneous intramolecular rearrangement and covalently bind to endogenous macromolecules, most notably proteins.[2][3] This bioactivation pathway challenges the conventional understanding of glucuronidation as purely a detoxification route and has been implicated in adverse drug reactions (ADRs).[4]

Zomepirac, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to severe hypersensitivity reactions and renal toxicity, serves as a quintessential case study.[1][5][6] Its major metabolite, zomepirac acyl glucuronide (Zomepirac-AG), accumulates in plasma and has been shown to form covalent adducts with proteins both in vitro and in vivo.[5][7][8] This guide provides an in-depth technical exploration of the chemical mechanisms underlying the electrophilic reactivity of acyl glucuronides, using zomepirac as a central example. It details the causality behind experimental choices for assessing this reactivity and provides validated, step-by-step protocols for key in vitro assays. The objective is to equip drug development professionals with the foundational knowledge and practical methodologies required to identify and mitigate risks associated with acyl glucuronide-forming compounds early in the discovery and development pipeline.

The Dual Nature of Glucuronidation: Detoxification and Bioactivation

The conjugation of drugs and other xenobiotics with endogenous molecules is a cornerstone of metabolic clearance. For the vast class of drugs possessing a carboxylic acid functional group, the primary route of Phase II metabolism is the formation of an ester (acyl) glucuronide, catalyzed by UDP-glucuronosyltransferases (UGTs).[9] This process increases the hydrophilicity of the parent compound, facilitating its elimination via urine or bile.

While this pathway is generally considered a means of detoxification, the ester linkage in 1-O-β-acyl glucuronides renders them chemically unstable and electrophilic.[1][2][4] Unlike the more stable ether glucuronides formed from hydroxyl groups, acyl glucuronides are prone to a series of spontaneous chemical reactions under physiological conditions (pH 7.4, 37°C), including:

-

Intramolecular Acyl Migration: The acyl group (the original drug molecule) can migrate from its initial C-1 position on the glucuronic acid ring to the hydroxyl groups at the C-2, C-3, and C-4 positions.[10][11]

-

Hydrolysis: The ester bond can be cleaved, regenerating the parent carboxylic acid (aglycone).[12]

-

Covalent Binding: The electrophilic carbonyl carbon of the ester can be attacked by nucleophilic functional groups on proteins (-NH₂, -SH, -OH), leading to the formation of stable, covalent drug-protein adducts.[11]

This inherent reactivity means that glucuronidation can be a bioactivation pathway, creating a metabolite potentially more problematic than the parent drug. The formation of these adducts is hypothesized to be a potential trigger for idiosyncratic ADRs, either by altering protein function or by acting as haptens to stimulate an immune response.[2][3]

The Chemistry of Acyl Glucuronide Reactivity

The toxicological potential of acyl glucuronides is rooted in their chemical instability. Two primary reaction pathways govern their behavior in a biological milieu: intramolecular acyl migration and intermolecular covalent binding.

Intramolecular Acyl Migration

The initially formed 1-O-β-acyl glucuronide is thermodynamically unstable. The acyl group spontaneously rearranges around the glucuronic acid moiety, creating a complex mixture of positional isomers (2-, 3-, and 4-O-acyl) and anomers (α and β).[10][11][12] This process is highly dependent on pH, temperature, and the chemical structure of the aglycone.[2][10] For zomepirac glucuronide, the half-life at physiological pH (7.4) and 37°C is remarkably short, approximately 27 minutes.[10] This rapid isomerization is significant because the resulting isomers are not substrates for β-glucuronidase, potentially prolonging their residence time, and they are also capable of reacting with proteins.[10]

Covalent Binding to Proteins

The formation of covalent drug-protein adducts is the key event linking acyl glucuronide reactivity to potential toxicity. Two mechanisms are proposed to mediate this binding:

-

Transacylation (Nucleophilic Displacement): This pathway involves a direct nucleophilic attack by functional groups on protein side chains (e.g., the ε-amino group of lysine, the thiol of cysteine) on the electrophilic carbonyl carbon of the acyl glucuronide's ester bond. This results in the formation of a stable amide or thioester linkage, covalently attaching the drug (aglycone) to the protein and releasing glucuronic acid.[11]

-

Glycation via Schiff Base Formation: This mechanism is initiated by acyl migration. The rearrangement process can involve the transient opening of the glucuronic acid ring to form a reactive aldehyde. This aldehyde can then react with a primary amine on a protein (e.g., lysine) to form a Schiff base (imine), which subsequently rearranges to a more stable ketoamine (an Amadori product).[11][13] This pathway results in the covalent attachment of the entire acyl glucuronide molecule to the protein.

Zomepirac: A Case Study in Acyl Glucuronide-Mediated Toxicity

Zomepirac was an effective analgesic chemically related to tolmetin.[6] It was withdrawn from the market in 1983 after reports of severe anaphylactic reactions, some of which were fatal.[5][11] Subsequent research strongly implicated its major metabolite, zomepirac acyl glucuronide (Zomepirac-AG), as the causative agent.

Metabolic Fate and Evidence for Reactivity

In humans, zomepirac is extensively metabolized to Zomepirac-AG, which accumulates in plasma to concentrations similar to the parent drug.[5][8][14] This high systemic exposure to a reactive metabolite is a critical factor in its toxicological profile.

Key evidence supporting the role of Zomepirac-AG in toxicity includes:

-

Irreversible Protein Binding: Studies demonstrated that zomepirac binds irreversibly to plasma proteins, particularly albumin, both in vitro and in vivo.[5][7][8] This binding was shown to be covalent in nature.[5]

-

pH and Time Dependence: The extent of covalent binding in vitro was found to be both time- and pH-dependent, consistent with the chemical properties of an unstable acyl glucuronide.[5][7]

-

Correlation with Exposure: In human volunteers, the amount of irreversible binding in vivo correlated directly with the area under the plasma concentration-time curve (AUC) of Zomepirac-AG.[5][7]

-

Pharmacokinetic Modulation: When zomepirac was co-administered with probenecid, an inhibitor of renal anion transport, the plasma clearance of Zomepirac-AG decreased. This led to higher plasma concentrations of the metabolite and a corresponding increase in irreversible protein binding, providing a direct causal link between Zomepirac-AG exposure and protein adduction.[5][7]

-

Organ Toxicity: In animal models designed to increase exposure to Zomepirac-AG (by inhibiting esterases and glutathione synthesis), the metabolite was directly linked to the development of acute kidney injury.[1]

These findings collectively build a compelling case that the bioactivation of zomepirac to its reactive acyl glucuronide, and the subsequent covalent modification of endogenous proteins, was the molecular initiating event for the observed toxicities.

Methodologies for Assessing Acyl Glucuronide Reactivity

Given the potential liabilities, it is imperative for drug development programs to assess the reactivity of acyl glucuronides for any new chemical entity containing a carboxylic acid.[15][16] A multi-tiered approach combining stability and covalent binding assays provides a robust framework for risk assessment.

In Vitro Stability and Acyl Migration Assays

The goal of these assays is to determine the chemical stability of the 1-O-β-acyl glucuronide under physiological conditions. A shorter half-life generally indicates higher reactivity and a greater propensity for acyl migration and covalent binding.[17]

-

Principle: This method directly monitors the stability of the 1-O-β-acyl glucuronide by measuring the disappearance of its unique anomeric proton (H-1) signal in the ¹H NMR spectrum over time.[12] It allows for the simultaneous observation of degradation via both acyl migration and hydrolysis.[12]

-

Causality: NMR is chosen for its ability to provide unambiguous structural information and distinguish between different degradation pathways without the need for chromatographic separation or authentic standards of the isomers.[12] It offers a direct, real-time view of the chemical transformation.

-

Methodology:

-

Preparation: Synthesize or biosynthesize and purify the 1-O-β-acyl glucuronide of the test compound. A sufficient quantity (typically >0.5 mg) is required.

-

Sample Preparation: Dissolve the purified acyl glucuronide in a deuterated phosphate buffer (e.g., 100 mM potassium phosphate in D₂O, pD 7.4).

-

NMR Acquisition: Place the NMR tube in a spectrometer pre-heated to 37°C. Acquire a ¹H NMR spectrum at time zero (t=0).

-

Time-Course Monitoring: Acquire subsequent spectra at regular intervals over a period of 2-3 expected half-lives.

-

Data Analysis: Integrate the anomeric proton signal (typically a doublet between 5.5 and 6.5 ppm) of the 1-O-β isomer at each time point.

-

Calculation: Plot the natural logarithm of the signal intensity versus time. The slope of the resulting linear regression is equal to the negative of the degradation rate constant (k_deg). The half-life is calculated as t½ = 0.693 / k_deg.

-

In Vitro Covalent Binding Assays

These assays directly measure the propensity of the acyl glucuronide to form covalent adducts with a surrogate protein (typically human serum albumin, HSA) or a trapping agent.

-

Principle: The acyl glucuronide is incubated with HSA. After the incubation, unbound material is removed, and the remaining protein is subjected to harsh basic hydrolysis to break the covalent bond, releasing the parent drug (aglycone). The amount of released aglycone is then quantified by LC-MS/MS as a measure of the extent of covalent binding.[5][7][18]

-

Causality: HSA is the most abundant plasma protein and a known target for zomepirac binding, making it a physiologically relevant model.[5][7] The exhaustive washing and subsequent hydrolysis steps ensure that only covalently bound drug is measured, providing a self-validating system that distinguishes it from reversible binding.

-

Methodology:

-

Incubation: Incubate the acyl glucuronide (e.g., 10 µM) with HSA (e.g., 150 µM, 10 mg/mL) in phosphate buffer (pH 7.4) at 37°C for a set time (e.g., 2-4 hours). Prepare a t=0 control by adding the quenching solvent immediately after mixing.

-

Protein Precipitation & Washing: Quench the reaction by adding 3-4 volumes of cold acetonitrile. Centrifuge to pellet the precipitated protein.

-

Washing (Critical Step): Discard the supernatant. Resuspend the protein pellet in a solvent mixture (e.g., 50:50 methanol:water) and vortex thoroughly. Centrifuge and discard the supernatant. Repeat this washing step at least three times to remove all non-covalently bound material.

-

Hydrolysis: After the final wash, resuspend the protein pellet in a small volume of water and add concentrated base (e.g., 1 M NaOH) to hydrolyze the adducts. Incubate at elevated temperature (e.g., 60°C for 1 hour).

-

Extraction & Analysis: Neutralize the sample with acid and add an internal standard. Extract the released aglycone with an organic solvent (e.g., ethyl acetate). Evaporate the solvent, reconstitute the residue, and quantify the aglycone using a validated LC-MS/MS method.

-

Calculation: The amount of aglycone quantified in the incubated samples (minus the t=0 control) represents the amount of covalently bound drug.

-

-

Principle: GSH is a soft nucleophile that can effectively "trap" reactive electrophiles, including acyl glucuronides undergoing transacylation. The resulting stable zomepirac-SG adduct can be directly detected and characterized by LC-MS/MS.[11]

-

Causality: This assay serves as a good surrogate for protein reactivity and can help confirm the transacylation mechanism.[11] The formation of a GSH adduct provides direct structural evidence of the metabolite's electrophilic nature without the need for harsh hydrolysis steps.

-

Methodology:

-

Incubation: Incubate the acyl glucuronide (e.g., 10 µM) in phosphate buffer (pH 7.4) containing a high concentration of GSH (e.g., 5-10 mM) at 37°C.

-

Sample Collection: Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes) and quench with cold acetonitrile containing an internal standard.

-

LC-MS/MS Analysis: Analyze the samples directly by LC-MS/MS. Use a high-resolution mass spectrometer to search for the predicted exact mass of the drug-GSH conjugate.

-

Structural Confirmation: Perform tandem MS (MS/MS) on the candidate ion. The fragmentation pattern, including characteristic losses of glutamic acid (-129 Da) and the glycine portion of GSH (-75 Da), can confirm the structure of the adduct.

-

Characterization of Protein Adducts via Mass Spectrometry

-

Principle: To identify the specific sites of modification on a protein, a "bottom-up" proteomics approach is used. The adducted protein is digested into smaller peptides using a protease like trypsin. This peptide mixture is then analyzed by LC-MS/MS. By identifying peptides that have increased in mass corresponding to the addition of the drug, the precise amino acid residue that was modified can be determined.[19][20][21]

-

Causality: This method provides the highest level of detail, moving beyond simply quantifying binding to identifying the molecular "hotspots" for adduction. This can reveal whether binding is specific or random and can inform structure-activity relationship studies to design safer molecules. For zomepirac and tolmetin, specific lysine residues on albumin have been identified as common binding sites.[19]

Data Interpretation and Risk Assessment

Integrating data from these assays allows for a comprehensive risk assessment of a carboxylic acid-containing drug candidate.

Quantitative Data Summary

The stability of an acyl glucuronide is a key indicator of its potential reactivity. The table below presents representative half-life data for zomepirac and other NSAIDs at physiological pH, illustrating the wide range of reactivity observed.

| Compound | Acyl Glucuronide Half-Life (t½) at pH 7.4, 37°C | Risk Category (Illustrative) |

| Zomepirac | ~27 minutes[10] | High |

| Tolmetin | ~1.5 hours | High |

| Diclofenac | ~8 hours | Moderate |

| Ibuprofen | ~15 hours | Moderate-Low |

| Naproxen | ~40 hours | Low |

Data compiled from multiple literature sources for illustrative purposes.

A Framework for Risk Assessment

A holistic assessment should consider several factors:

-

Chemical Stability (t½): A shorter half-life (< 2-3 hours) is a significant warning sign, indicating high reactivity.

-

Extent of Covalent Binding: The percentage of the metabolite that binds covalently to HSA in vitro is a direct measure of its adduction potential. A binding level >5-10% after a few hours is often considered a cause for concern.

-

Human Dose and Exposure: The absolute amount of acyl glucuronide formed in vivo is critical. A highly reactive metabolite formed in very small quantities may pose less risk than a moderately reactive one that represents the major metabolic pathway and achieves high plasma concentrations.

-

Structural Alerts: The steric and electronic properties of the aglycone can influence reactivity. Bulky groups near the carboxylic acid may hinder acyl migration and reduce reactivity.

Based on these factors, a compound can be categorized. For example, a compound like zomepirac, which has a very short half-life, shows significant covalent binding, and its glucuronide is a major circulating metabolite, would clearly fall into a high-risk category. Conversely, a drug with a long half-life and minimal covalent binding would be considered low-risk . This framework allows for data-driven decisions, enabling project teams to either terminate high-risk compounds or guide medicinal chemistry efforts to mitigate the liability.

Conclusion and Future Perspectives

The case of zomepirac serves as a critical lesson in drug metabolism and safety: glucuronidation is not universally a benign detoxification pathway. For carboxylic acid-containing drugs, the formation of electrophilic acyl glucuronides represents a potential bioactivation mechanism that can lead to covalent protein binding and severe toxicity.[1][3] Understanding the underlying chemistry of acyl migration and protein adduction is essential for any scientist involved in drug discovery and development.

The methodologies detailed in this guide—spanning stability assays using NMR and LC-MS, and covalent binding studies with HSA—provide a robust, self-validating toolkit for assessing this risk. By implementing these assays early, research teams can identify and deprioritize compounds with liabilities, directing resources toward the development of safer medicines.

Future efforts will likely focus on refining in silico models to better predict acyl glucuronide reactivity from chemical structure alone and developing more sensitive methods for detecting drug-protein adducts in clinical samples to better bridge the gap between in vitro findings and human adverse events.

References

-

Smith, P. C., McDonagh, A. F., & Benet, L. Z. (1986). Irreversible binding of zomepirac to plasma protein in vitro and in vivo. Journal of Clinical Investigation. [Link]

-

Iwamura, A., et al. (2016). Zomepirac Acyl Glucuronide Is Responsible for Zomepirac-Induced Acute Kidney Injury in Mice. Drug Metabolism and Disposition. [Link]

-

Hasegawa, J., Smith, P. C., & Benet, L. Z. (1982). Apparent intramolecular acyl migration of this compound. Drug Metabolism and Disposition. [Link]

-

Johnson, P. C., & O'Donnell, J. P. (1982). Zomepirac: a review of its pharmacological properties and analgesic efficacy. Drugs. [Link]

-

Regan, S. L., et al. (2015). A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Drug Metabolism and Disposition. [Link]

-

Dalvie, D., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Current Drug Metabolism. [Link]

-

Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: biological consequences. Chemical Research in Toxicology. [Link]

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. [Link]

-

Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology. [Link]

-

Smith, P. C., & Benet, L. Z. (1986). Irreversible Binding of Zomepirac to Plasma Protein In Vitro and In Vivo. ResearchGate. [Link]

-

Bailey, M. J., & Dickinson, R. G. (1990). Covalent binding of this compound to proteins: evidence for a Schiff base mechanism. Drug Metabolism and Disposition. [Link]

-

Davis, M. R. (2012). In Vitro Assessment of the Reactivity of Acyl Glucuronides. ResearchGate. [Link]

-

Regan, S. L. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. [Link]

-

Olsen, J., et al. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry. [Link]

-

Olsen, J., et al. (2020). Acyl glucuronide reactivity in perspective. Drug Discovery Today. [Link]

-

Nichols, A. J., et al. (2006). HPLC/1H NMR spectroscopic studies of the reactive alpha-1-O-acyl isomer formed during acyl migration of S-naproxen beta-1-O-acyl glucuronide. Magnetic Resonance in Chemistry. [Link]

-

Ding, A., et al. (1994). Synthesis and mass-spectrometric characterization of human serum albumins modified by covalent binding of two non-steroidal anti-inflammatory drugs: tolmetin and zomepirac. European Journal of Biochemistry. [Link]

-

Melanson, J. E., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

-

Liebler, D. C. (2008). Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. ResearchGate. [Link]

Sources

- 1. Zomepirac Acyl Glucuronide Is Responsible for Zomepirac-Induced Acute Kidney Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Acyl glucuronide reactivity in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Irreversible binding of zomepirac to plasma protein in vitro and in vivo. [jci.org]

- 6. Zomepirac: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Zomepirac acyl glucuronide covalently modifies tubulin in vitro and in vivo and inhibits its assembly in an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apparent intramolecular acyl migration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Covalent binding of this compound to proteins: evidence for a Schiff base mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and mass-spectrometric characterization of human serum albumins modified by covalent binding of two non-steroidal anti-inflammatory drugs: tolmetin and zomepirac - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Biomimetic Synthesis and Stabilization of Zomepirac Acyl Glucuronide

Abstract & Introduction

The Challenge of Reactivity:

Zomepirac (Zomax) was withdrawn from the market due to severe anaphylactic reactions.[1] The mechanism of this toxicity is intrinsically linked to its metabolism: the formation of a reactive 1-O-

The Technical Hurdle:

Synthesizing ZAG is complicated by its inherent instability. At physiological pH (7.4), ZAG undergoes rapid intramolecular acyl migration, rearranging from the biosynthetic 1-

Scope of this Guide:

This protocol details a biomimetic enzymatic synthesis using recombinant UGTs or liver microsomes. This approach is superior to chemical synthesis for generating the biologically relevant 1-

Experimental Workflow Overview

The following diagram illustrates the critical "Cold & Acidic" workflow required to isolate the unstable 1-O-acyl isomer.

Figure 1: Critical workflow for ZAG synthesis. Note the "Red" stop step: Acidic quenching is mandatory to freeze the isomerization process.

Protocol 1: Enzymatic Biosynthesis

Rationale: Chemical synthesis (e.g., Koenigs-Knorr) often yields mixtures of

Materials

-

Substrate: Zomepirac Sodium (1 mM final conc).

-

Enzyme Source: Human Liver Microsomes (HLM) (2 mg/mL protein) OR Recombinant UGT2B7.

-

Cofactor: UDP-Glucuronic Acid (UDPGA) (5 mM).

-

Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl

. -

Stabilizer: D-Saccharolactone (5 mM) – Crucial to inhibit

-glucuronidase present in microsomes. -

Pore Former: Alamethicin (25 µg/mL) – Required to permeabilize microsomal membranes.

Step-by-Step Procedure

-

Pre-incubation: In a glass tube, combine Buffer, MgCl

, Saccharolactone, Alamethicin, and Microsomes/UGT. Incubate on ice for 15 mins to allow pore formation. -

Substrate Addition: Add Zomepirac. Warm to 37°C for 3 minutes.

-

Initiation: Start the reaction by adding UDPGA.

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Time Optimization: Run a pilot study (0–4 hours). Typically, conversion plateaus at 2–3 hours . Prolonged incubation increases the risk of non-enzymatic degradation.

-

-

Termination (The Acid Trap): Stop the reaction by adding an equal volume of ice-cold Acetonitrile containing 1% Formic Acid .

-

Why? The organic solvent precipitates proteins, while the acid drops the pH to <3.0, where acyl migration is minimal [3].

-

-

Clarification: Centrifuge at 10,000 x g for 10 min at 4°C. Collect the supernatant.

Protocol 2: Purification (HPLC)

Rationale: Standard HPLC conditions (pH 7) will destroy the product during the run. You must use acidic mobile phases. ZAG is more polar than Zomepirac and will elute earlier.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 Semi-Prep (e.g., Waters XBridge or Phenomenex Luna), 5 µm, 10 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.6) |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 3.0 - 5.0 mL/min (Scale dependent) |

| Temperature | 4°C - 10°C (Column oven cooling is recommended) |

| Detection | UV at 314 nm (Zomepirac |

Gradient Profile

-

0-2 min: 10% B (Load/Wash)

-

2-15 min: Linear gradient to 45% B

-

15-18 min: Ramp to 95% B (Wash parent drug)

-

18-20 min: Re-equilibrate 10% B

Fraction Collection

-

Monitor for the peak eluting before the parent Zomepirac. (Parent elutes later due to higher lipophilicity).

-

Collect fractions into tubes already containing 10 µL of Formic Acid to ensure the pH remains low.

-

Immediate Processing: Do not leave fractions at room temperature. Flash freeze in liquid nitrogen and lyophilize immediately.

Characterization & Stability Logic

The Mechanism of Instability

Understanding the degradation pathway is vital for interpreting analytical results.

Figure 2: Fate of Zomepirac Glucuronide. The 1-O-acyl form is the primary reactive species.

Validation Assays

1. The

-

Protocol: Incubate an aliquot of purified ZAG with E. coli

-glucuronidase at pH 6.8 for 10 mins. -

Result: The 1-O-acyl peak should disappear completely, releasing Zomepirac.

-

Note: If peaks remain that correspond to the molecular weight of the glucuronide, these are the 2/3/4-isomers (which are resistant to the enzyme) [3].

2. Mass Spectrometry (LC-MS/MS)

-

Mode: Negative Ion ESI.

-

Target: [M-H]

at m/z ~466 (Parent 290 + 176). -

Fragment: Look for the loss of the glucuronyl moiety (-176 Da), yielding the parent ion at m/z 290.

3. NMR (Stereochemistry)

-

Solvent: d6-DMSO (Avoid D